2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid
Description
Below, we evaluate key compounds from the evidence to infer trends and properties relevant to the target molecule.
Properties
CAS No. |
1354950-44-9 |
|---|---|
Molecular Formula |
C5H8F3NO3 |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-(3-amino-1,1,1-trifluoropropan-2-yl)oxyacetic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)3(1-9)12-2-4(10)11/h3H,1-2,9H2,(H,10,11) |
InChI Key |
CORHSPNAMKSFPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)OCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various esters and ethers.
Scientific Research Applications
2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds (Table 1) are selected for comparison based on shared functional groups (e.g., trifluoromethyl, amino, or acetic acid) and structural motifs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
Amino Groups
- The amino group in the hydrochloride salt () enhances water solubility via hydrogen bonding and ionic interactions. However, it may reduce membrane permeability compared to non-polar analogs like the methyl-substituted compound ().
- Hypothesis for Target Compound: The amino group in "2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid" would likely improve solubility but require formulation optimization for bioavailability.
Trifluoromethyl Groups
- Present in , and , trifluoromethyl groups confer metabolic stability and lipophilicity, favoring blood-brain barrier penetration or prolonged half-life. For example, the methyl-substituted analog () has a molar mass of 186.13 g/mol, suggesting compact molecular geometry suited for agrochemicals.
Sulfur-Containing Groups
- The thian group in introduces a sulfone moiety (1,1-dioxo), which may increase acidity and metabolic susceptibility compared to purely hydrocarbon backbones.
Salt Forms
- Hydrochloride salts () improve solubility but may limit thermal stability.
Research Findings and Trends
Lipophilicity vs. Solubility: Trifluoromethyl groups (e.g., ) enhance lipophilicity, while amino groups () or salt forms counterbalance this by improving hydrophilicity.
Aromatic vs. Aliphatic Backbones : The trifluoromethylphenyl group in provides aromatic π-stacking interactions, favoring receptor binding in drug design.
Biological Activity
2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid, also known by its CAS number 1354950-44-9, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The compound features a trifluoromethyl group and an amino group, contributing to its reactivity and interaction with biological targets. The presence of these functional groups enhances its potential as a pharmaceutical agent.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 1354950-44-9 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with immune system components. It has been identified as a modulator of interleukin-2 (IL-2) and its receptor (IL-2R), which play crucial roles in immune responses. The compound enhances the activation of cytotoxic T cells, thereby promoting anti-tumor immunity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Immunomodulatory Activity : By enhancing IL-2 signaling, it can stimulate T-cell proliferation and activity.
- Anticancer Potential : Its ability to activate immune responses suggests potential applications in cancer immunotherapy.
- Antiviral Properties : Preliminary studies indicate that it may possess antiviral activity, although further research is needed to confirm these effects .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Immune Modulation : A study demonstrated that treatment with this compound resulted in increased levels of activated T-cells in murine models. This suggests a promising role in enhancing immune responses against tumors.
- Antiviral Activity Investigation : In vitro assays indicated that the compound could inhibit viral replication in specific cell lines. This activity correlates with its structural features that allow it to interact with viral proteins .
Comparative Analysis
To better understand the efficacy of this compound compared to similar compounds, a table summarizing key findings is presented below:
| Compound Name | Mechanism of Action | Therapeutic Application |
|---|---|---|
| This compound | IL-2 modulation | Cancer immunotherapy |
| (S)-5-amino-3-(4-fluorophenyl)-pyrazole | Antiviral | Antiviral therapy |
| (R)-amino acid derivatives | Protein synthesis inhibition | General antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
